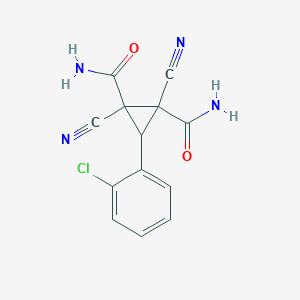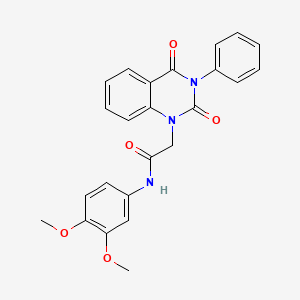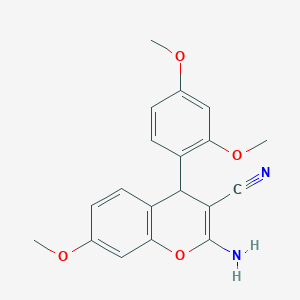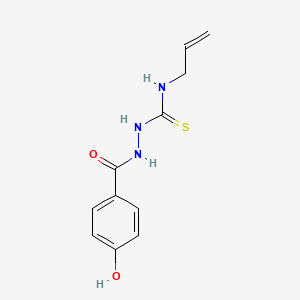![molecular formula C32H25NO5 B11049182 Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11049182.png)
Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple aromatic rings and functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
准备方法
The synthesis of methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate typically involves a three-component condensation reaction. This reaction includes 1- or 2-naphthylamines, aromatic aldehydes, and methyl 2-(benzo[1,3]dioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylate . The reaction conditions often involve the use of ethanol as a solvent and are conducted at specific temperatures to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism by which methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to the modulation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar compounds to methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate include other hexahydrobenzo[a]acridine derivatives and related structures with similar functional groupsThe uniqueness of this compound lies in its specific combination of aromatic rings and functional groups, which contribute to its distinct chemical and biological properties .
属性
分子式 |
C32H25NO5 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC 名称 |
methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-8,9,10,12-tetrahydro-7H-benzo[a]acridine-10-carboxylate |
InChI |
InChI=1S/C32H25NO5/c1-36-32(35)29-22(20-12-14-25-26(15-20)38-17-37-25)16-24-30(31(29)34)27(19-8-3-2-4-9-19)28-21-10-6-5-7-18(21)11-13-23(28)33-24/h2-15,22,27,29,33H,16-17H2,1H3 |
InChI 键 |
DZYMJXJKQFOIPN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(CC2=C(C1=O)C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5)C6=CC7=C(C=C6)OCO7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-({4,7-dimethoxy-6-[((E)-2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridin-2-YL]carbonyl}hydrazono)methyl]-1,3-benzodioxol-5-YL}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B11049105.png)

![4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11049117.png)
![ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11049131.png)
![6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049138.png)

![5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione](/img/structure/B11049141.png)


![2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11049167.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11049170.png)
![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11049171.png)

![8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049200.png)